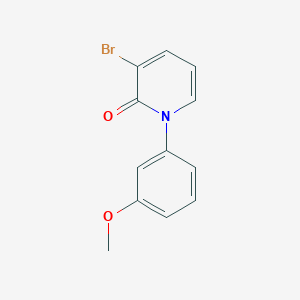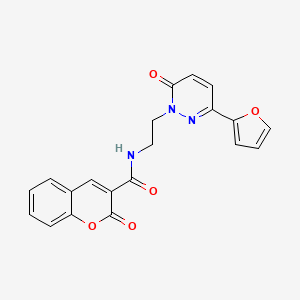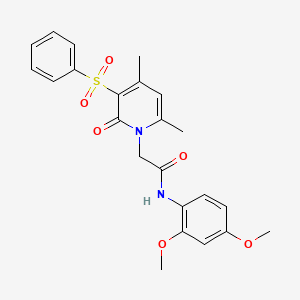
3-Bromo-1-(3-methoxyphenyl)pyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-1-(3-methoxyphenyl)pyridin-2(1H)-one, commonly referred to as BMMP, is an organic compound with a wide range of applications. It is a versatile building block for organic synthesis and can be used in the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and dyes. BMMP is also a useful reagent for the synthesis of heterocyclic compounds, and it has been used in the synthesis of a variety of natural products.
Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Derivatives
3-Bromo-1-(3-methoxyphenyl)pyridin-2(1H)-one is a compound that has been utilized in the selective synthesis of novel derivatives, such as 5-bromopyrimidine derivatives, showcasing its role as a key intermediate in organic synthesis. These derivatives are synthesized through processes like esterification, condensation, and Suzuki coupling, employing catalysts like Pd(PPh_3)_4 in toluene under argon gas, illustrating the compound's versatility in forming structurally diverse molecules (Jin Wusong, 2011).
Heterocyclic Compound Synthesis
Another significant application involves the synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and their rearrangements to yield imidazo[1,2-a]pyridines and indoles. This demonstrates the compound's utility in generating heterocyclic compounds, which are crucial in pharmaceutical chemistry for their biological activities. The versatility of this compound in facilitating the formation of different heterocycles through reactions with triethylamine is highlighted, underlining its significance in medicinal chemistry (J. Khalafy, D. Setamdideh, K. A. Dilmaghani, 2002).
Catalysis and Organic Transformations
The compound also finds applications in catalysis, as seen in the regioselective synthesis of medium-sized halolactones and bromooxepanes from unactivated alkenes. This is achieved using a catalytic system consisting of bis(4-methoxyphenyl)selenide and 4-(dimethylamino)pyridine (DMAP), indicating the compound's role in facilitating organic transformations that yield structurally complex and functionally significant molecules (A. Verma, S. Jana, C. Prasad, A. Yadav, Sangit Kumar, 2016).
Intermediate in Biologically Active Compounds Synthesis
Furthermore, this compound serves as an important intermediate in the synthesis of biologically active compounds. An example is the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, illustrating its utility in generating compounds with potential pharmaceutical applications. This underscores the compound's relevance in drug discovery and development processes (Linxiao Wang et al., 2016).
Eigenschaften
IUPAC Name |
3-bromo-1-(3-methoxyphenyl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2/c1-16-10-5-2-4-9(8-10)14-7-3-6-11(13)12(14)15/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYBFSEXLUVUZOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C=CC=C(C2=O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2739684.png)




![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2739692.png)


![2-(3-{[(Tert-butoxy)carbonyl]amino}bicyclo[1.1.1]pentan-1-yl)acetic acid](/img/structure/B2739701.png)




